molecular formula C16H14F3N5O2 B591859 4-Hydroxyvoriconazole CAS No. 943331-64-4

4-Hydroxyvoriconazole

Cat. No.: B591859
CAS No.: 943331-64-4
M. Wt: 365.316
InChI Key: BGPPSFHHAYWTMX-LRDDRELGSA-N
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Description

4-Hydroxyvoriconazole (CAS 943331-64-4) is a significant oxidative metabolite of the broad-spectrum antifungal drug Voriconazole, formed primarily via the action of cytochrome P450 enzymes, including CYP3A4 . This compound serves as a critical reference standard in pharmaceutical and bioanalytical research, particularly for the development and validation of analytical methods such as HPLC . Its primary application lies in enabling accurate quantification of Voriconazole and its metabolites in biological matrices during pharmacokinetic studies and Therapeutic Drug Monitoring (TDM) . Investigating the pharmacokinetics of this compound is essential for understanding the overall exposure and metabolic fate of Voriconazole in patients, which is characterized by significant inter-individual variability . Research into this metabolite helps elucidate the complex relationship between drug metabolism, efficacy, and adverse drug reactions, thereby supporting the development of safer and more effective antifungal therapies . Supplied as a high-quality analytical standard, it is ideal for Quality Control (QC) applications during drug synthesis and formulation stages . This product is intended For Research Use Only and is not for human or diagnostic use.

Properties

CAS No.

943331-64-4

Molecular Formula

C16H14F3N5O2

Molecular Weight

365.316

IUPAC Name

(2R,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)-4-(1,2,4-triazol-1-yl)butane-1,3-diol

InChI

InChI=1S/C16H14F3N5O2/c17-10-1-2-11(13(18)3-10)16(26,6-24-9-21-8-23-24)12(5-25)15-14(19)4-20-7-22-15/h1-4,7-9,12,25-26H,5-6H2/t12-,16-/m0/s1

InChI Key

BGPPSFHHAYWTMX-LRDDRELGSA-N

SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(C(CO)C3=NC=NC=C3F)O

Synonyms

(2R,3R)-3-(2,4-Difluorophenyl)-2-(5-fluoro-4-pyrimidinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-butanediol

Origin of Product

United States

Metabolic Formation and Pathways

Phase I Metabolism: Hydroxylation

The creation of 4-Hydroxyvoriconazole is a Phase I metabolic reaction, specifically a hydroxylation event. frontiersin.orgmdpi.com This reaction introduces a hydroxyl group onto the voriconazole (B182144) structure, altering its physicochemical properties.

Specificity of Cytochrome P450 (CYP) Isoforms in Formation

The formation of this compound is catalyzed by enzymes from the cytochrome P450 superfamily, which are crucial for the metabolism of a vast number of xenobiotics. mdpi.com Research has identified specific CYP isoforms responsible for this particular hydroxylation reaction.

The principal enzyme responsible for the conversion of voriconazole to this compound is Cytochrome P450 3A4 (CYP3A4). mdpi.commdpi.comresearchgate.net This isoform catalyzes the hydroxylation of the methyl group of voriconazole. frontiersin.orgpharmgkb.org Studies using recombinant P450 isoforms have confirmed that CYP3A4 is the primary catalyst for this specific metabolic transformation. nih.gov The significance of the CYP3A4 pathway can become more pronounced in individuals who are poor metabolizers via the CYP2C19 enzyme, which is the main pathway for voriconazole N-oxidation. asm.org In such cases, the hydroxylation of voriconazole by CYP3A4 serves as a more critical route for its clearance. nih.govasm.org

While CYP3A4 is the main driver of 4-hydroxylation, other related isoforms may contribute. CYP3A5, which shares substrate specificities with CYP3A4, plays a comparatively weak role in the hydroxylation of voriconazole. frontiersin.org However, its contribution can be enhanced when the activity of the CYP2C19 enzyme is diminished. frontiersin.org In general, the metabolic capability of CYP3A5 is considered equal to or lower than that of CYP3A4 for various substrates. nih.gov

Primary Role of CYP3A4 Activity

Mechanistic Aspects of Methyl Hydroxylation

The formation of this compound occurs through the specific hydroxylation of the methyl group on the pyrimidine (B1678525) ring of the voriconazole molecule. frontiersin.orgresearchgate.netpharmgkb.org This biochemical reaction is catalyzed by CYP3A4 and results in the attachment of a hydroxyl (-OH) group to that methyl position. mdpi.comnih.govasm.org This targeted oxidation is a critical step in the Phase I metabolism of the parent compound. frontiersin.org

In Vitro Metabolism Characterization

The study of this compound formation has been greatly facilitated by in vitro experimental models that simulate the metabolic processes of the human liver.

Human Liver Microsomes (HLM) are a standard in vitro tool used to investigate drug metabolism. semanticscholar.org HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including the crucial Cytochrome P450 isoforms. semanticscholar.org Multiple studies have utilized HLM to characterize the metabolic pathways of voriconazole, including the formation of this compound. nih.govmdpi.comasm.org

In these experiments, voriconazole is incubated with HLM in the presence of necessary cofactors like NADPH. mdpi.comsemanticscholar.org The resulting mixture is then analyzed, often using techniques like LC-MS/MS, to identify and quantify the metabolites formed. nih.gov Such studies have been instrumental in confirming the role of CYP3A4 in producing this compound and in determining the kinetics of this reaction. nih.gov For example, research using recombinant CYP3A4 has determined the kinetic parameters for the formation of this metabolite. nih.gov

Table 1: Kinetic Parameters for this compound Formation by Recombinant CYP3A4
ParameterValueReference
Apparent Km (μM)11 ± 3 nih.gov
Vmax (nmol/min/nmol CYP3A4)0.10 ± 0.01 nih.gov
Application of Recombinant Human Cytochrome P450 (rhCYP) Enzymes

The formation of this compound, a product of methyl hydroxylation, is a critical step in the metabolism of voriconazole. mdpi.com In vitro studies utilizing recombinant human cytochrome P450 (rhCYP) enzymes have been instrumental in identifying the specific isoforms responsible for this biotransformation. Research has demonstrated that CYP3A4 is the primary enzyme catalyzing the formation of this compound. mdpi.comnih.govnih.gov

In experiments with recombinant P450 isoforms, CYP3A4 was shown to produce this compound, while CYP2C19 and CYP2C9 were primarily involved in the formation of a different metabolite, voriconazole N-oxide. nih.gov Kinetic analysis of this compound formation by recombinant CYP3A4 revealed specific Michaelis-Menten parameters. nih.gov The apparent Km and Vmax values for this reaction were determined to be 11 ± 3 µM and 0.10 ± 0.01 nmol/min/nmol CYP3A4, respectively. nih.gov

These findings from studies with recombinant enzymes are crucial for understanding the metabolic pathways of voriconazole, especially in different patient populations. For instance, in individuals with reduced CYP2C19 function (poor metabolizers), the metabolic pathway leading to this compound via CYP3A4 may become more significant. nih.gov The ratio of 4-hydroxylation to N-oxidation has been observed to be higher in liver microsomes from individuals with genotypes corresponding to poor CYP2C19 metabolism. nih.gov This highlights the importance of rhCYP studies in predicting metabolic shifts based on genetic polymorphisms.

Table 1: Kinetic Parameters of this compound Formation by rhCYP3A4
EnzymeParameterValue
rhCYP3A4Apparent Km (µM)11 ± 3
Vmax (nmol/min/nmol CYP)0.10 ± 0.01

Phase II Metabolism: Glucuronidation

Following its formation, this compound undergoes Phase II metabolism, primarily through glucuronidation, which is a conjugation reaction that increases the water solubility of metabolites, facilitating their excretion. nih.govsmolecule.com

The principal Phase II metabolic pathway for this compound is its conversion to this compound 4-O-glucuronide. pharmgkb.orgnih.gov This reaction involves the attachment of a glucuronic acid moiety to the hydroxyl group of this compound. smolecule.com This glucuronidated conjugate is a major urinary metabolite of voriconazole, indicating that this is a significant clearance pathway for the drug. nih.govdergipark.org.tr The formation of this glucuronide is part of a broader metabolic scheme where hydroxylated metabolites of voriconazole are prepared for elimination from the body. nih.govpharmgkb.org

The enzymatic catalysis of glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs). smolecule.commdpi.com Specific UGT isoforms are responsible for conjugating different substrates. For the glucuronidation of voriconazole and its metabolites, UGT1A4 has been identified as a key enzyme. pharmgkb.orgdergipark.org.trpharmgkb.org While UGT1A4 is known to be the main enzyme involved in the direct N-glucuronidation of voriconazole itself, it is also implicated in the O-glucuronidation of its hydroxylated metabolites, including this compound. nih.govpharmgkb.orgdergipark.org.trresearchgate.net The process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate. nih.gov Though direct enzymatic studies focusing exclusively on this compound are limited, the established role of UGT1A4 in metabolizing other hydroxylated voriconazole metabolites strongly suggests its involvement. pharmgkb.orgpharmgkb.org

Table 2: Key Enzymes in this compound Metabolism
Metabolic StepMetabolite FormedPrimary Enzyme(s) Involved
Phase I: Methyl HydroxylationThis compoundCYP3A4 mdpi.comnih.govnih.gov
Phase II: O-GlucuronidationThis compound 4-O-GlucuronideUGT1A4 pharmgkb.orgdergipark.org.trpharmgkb.org

Formation of this compound 4-O-Glucuronide

Unelucidated Aspects of this compound Metabolic Fate

Despite significant progress in understanding the metabolism of voriconazole, several aspects of the metabolic fate of this compound remain to be fully elucidated. researchgate.net The complete metabolic profile and the full range of enzymes and pathways contributing to its disposition are not entirely known. researchgate.netnih.gov

One area requiring further research is the potential for additional metabolic transformations of this compound beyond glucuronidation. While glucuronidation is a major clearance pathway, it is possible that other Phase II reactions or further oxidative metabolism could occur. nih.gov For example, the hydroxyvoriconazole metabolite can be further hydroxylated to form dihydroxy-voriconazole; whether a similar subsequent hydroxylation occurs with this compound is not definitively established. nih.govpharmgkb.org

Enzymatic Interactions and Inhibition Potential

Inhibition of Cytochrome P450 (CYP) Enzymes by 4-Hydroxyvoriconazole

Research into the inhibitory effects of this compound has revealed a selective pattern of interaction with various CYP isoforms. It demonstrates significant inhibition of certain enzymes while having a negligible effect on others.

This compound has been identified as a potent inhibitor of CYP2C9. In in-vitro studies using human liver microsomes, it demonstrated the most significant influence on the CYP2C9-mediated formation of 4-hydroxydiclofenac when compared to voriconazole (B182144) itself and another major metabolite, voriconazole N-oxide. nih.gov The inhibition of CYP2C9 by this compound is competitive, with a determined inhibition constant (Kᵢ) of 2.80 µM. nih.gov

The inhibitory effect of this compound on CYP3A4 is particularly strong. Studies measuring the 1-hydroxylation of midazolam, a marker reaction for CYP3A4 activity, found that this compound was a powerful inhibitor. nih.gov The mechanism of inhibition was determined to be noncompetitive, with a Kᵢ value of 2.53 µM. nih.gov Its inhibitory potential against CYP3A4 is comparable in strength to that of its parent compound, voriconazole. nih.gov

In contrast to its potent effects on CYP2C9 and CYP3A4, this compound exhibits only minor inhibitory activity towards CYP2C19. nih.gov The inhibition is characterized as competitive, but the inhibitory potential is considered low, with a Kᵢ value of 11.6 µM. nih.gov This is a significantly weaker effect compared to the parent drug, voriconazole, which is a potent inhibitor of CYP2C19. nih.gov

While comprehensive studies have detailed the inhibitory effects of the parent compound, voriconazole, on a wide range of CYP isoforms, showing its effects on CYP1A2, CYP2A6, CYP2C8, and CYP2D6 to be marginal, specific data on the inhibitory profile of this compound against these particular isoforms are not extensively documented in the reviewed scientific literature. nih.govresearchgate.net Therefore, a definitive statement on the absence of significant inhibition by this compound on these enzymes cannot be conclusively made based on available research.

Effects on CYP2C19 Activity

Mechanistic Studies of Enzyme Inhibition

To quantify and characterize the inhibitory effects of this compound, mechanistic studies are employed. A key component of these studies is the determination of the half-maximal inhibitory concentration (IC₅₀).

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of the potency of an inhibitor. For this compound, IC₅₀ values have been determined for its interaction with the primary drug-metabolizing enzymes CYP2C9, CYP3A4, and CYP2C19 using specific marker reactions in human liver microsomes.

The strongest inhibition was observed against CYP3A4, with an IC₅₀ value of 1.02 µM. nih.gov Potent inhibition was also seen for CYP2C9, with an IC₅₀ of 3.67 µM. nih.gov In contrast, the inhibition of CYP2C19 was significantly weaker, reflected by a much higher IC₅₀ value of 41.7 µM. nih.gov These findings confirm that this compound is a potent and selective inhibitor of CYP3A4 and CYP2C9, while being a weak inhibitor of CYP2C19. nih.gov

Table 1: IC₅₀ Values of this compound against CYP Isoforms

This interactive table provides the half-maximal inhibitory concentrations (IC₅₀) of this compound for key cytochrome P450 enzymes.

CYP IsoformMarker ReactionIC₅₀ (µM)95% Confidence Interval (µM)Source
CYP2C9 4-hydroxydiclofenac formation3.673.16–4.26 nih.gov
CYP3A4 1-hydroxymidazolam formation1.020.796–1.27 nih.gov
CYP2C19 S-mephenytoin metabolism41.726.9–89.1 nih.gov

Elucidation of Inhibition Kinetics (e.g., Ki Values, Competitive vs. Non-competitive)

The inhibitory potential of this compound (OH–VRC) has been evaluated against several key cytochrome P450 (CYP) enzymes. nih.gov In studies using human liver microsomes, this compound demonstrated varied inhibitory strength across different isoforms. nih.govfu-berlin.de

The strongest inhibition was observed on CYP3A4-mediated 1-hydroxylation of midazolam, with a half-maximal inhibitory concentration (IC₅₀) of 1.02 µM. nih.gov It also showed potent inhibition of CYP2C9, with an IC₅₀ of 3.67 µM for the formation of 4-hydroxydiclofenac. nih.govfu-berlin.de Its effect on CYP2C19 was less pronounced, with a reported IC₅₀ of 41.7 µM. nih.gov

Further kinetic analysis revealed that the inhibition of CYP2C19 by this compound is competitive in nature. nih.gov The inhibition constant (Ki) for this interaction was determined to be 11.6 µM. nih.gov For CYP2C9 and CYP3A4, this compound is considered a comparably strong inhibitor to its parent compound, voriconazole. researchgate.netresearchgate.net

Table 1: Inhibition Kinetics of this compound against CYP Isoforms

CYP Isoform Test System Marker Reaction Inhibition Type IC₅₀ (µM) Ki (µM) Reference
CYP2C19 Human Liver Microsomes S-mephenytoin metabolism Competitive 41.7 11.6 nih.gov
CYP2C9 Human Liver Microsomes 4-hydroxydiclofenac formation Not specified 3.67 Not determined nih.govfu-berlin.de

| CYP3A4 | Human Liver Microsomes | Midazolam 1-hydroxylation | Not specified | 1.02 | Not determined | nih.govfu-berlin.de |

Assessment of Time-Dependent Inhibition

The potential for this compound to act as a time-dependent inhibitor (TDI) of CYP enzymes has been investigated using IC₅₀ shift assays. nih.gov This method involves pre-incubating the inhibitor with the enzyme system (such as human liver microsomes) for a set period, typically 30 minutes, in both the presence and absence of an NADPH-regenerating system before measuring enzyme activity. nih.govevotec.com A significant increase in inhibitory potency after pre-incubation, indicated by a lower IC₅₀ value (a shift ratio >1.5), suggests time-dependent inhibition. nih.govevotec.com

In Vitro Models for Enzyme Inhibition Profiling

Human Liver Microsomes

Human Liver Microsomes (HLMs) are a standard in vitro tool for studying drug metabolism and inhibition, as they contain a rich complement of drug-metabolizing enzymes, including a variety of CYP isoforms. bioivt.comresearchgate.net Inhibition studies for this compound were conducted using pooled HLMs. nih.govfu-berlin.de

In these HLM-based assays, the inhibitory effects of this compound were quantified by measuring its impact on the formation rates of specific metabolites from probe substrates. nih.govfu-berlin.de The reactions monitored included the metabolism of S-mephenytoin for CYP2C19, the formation of 4-hydroxydiclofenac from diclofenac (B195802) for CYP2C9, and the 1-hydroxylation of midazolam for CYP3A4. nih.govfu-berlin.deresearchgate.net These experiments allowed for the determination of IC₅₀ values, and for CYP2C19, the Ki value and competitive mechanism of inhibition. nih.gov The assessment for time-dependent inhibition was also carried out using HLMs by performing IC₅₀ shift assays. nih.gov

Recombinant CYP Enzymes

Recombinant CYP enzymes are individually expressed human CYP isoforms, typically in insect or bacterial cells, which allow for the study of a specific enzyme's activity in isolation, free from the influence of other enzymes present in HLMs. bioivt.comnih.gov

In the context of research on voriconazole and its metabolites, recombinant human CYP enzymes (rhCYP), including rhCYP2C19, rhCYP2C9, and rhCYP3A4, were utilized primarily to characterize the kinetics of the formation of voriconazole's major metabolite, voriconazole N-oxide. nih.govresearchgate.net However, the specific evaluations of the inhibitory potential (IC₅₀ and Ki values) of the this compound metabolite were determined in studies using Human Liver Microsomes. nih.govfu-berlin.de

Pharmacokinetic Disposition in Preclinical Research Models

Formation Kinetics and Metabolite Exposure

Relative Contribution to Total Voriconazole (B182144) Metabolism

The formation of 4-hydroxyvoriconazole, a product of methyl hydroxylation, is a significant pathway in the metabolism of voriconazole. frontiersin.orgmdpi.com This metabolic process is primarily catalyzed by the cytochrome P450 (CYP) enzyme CYP3A4. frontiersin.orgmdpi.commdpi.comnih.gov While voriconazole is metabolized to its major circulating metabolite, voriconazole N-oxide, by CYP2C19, CYP3A4, and CYP2C9, the hydroxylation pathway leading to this compound represents a key alternative route. frontiersin.orgmdpi.comdrugbank.comnih.gov

The contribution of this hydroxylation pathway can become particularly important in individuals with reduced CYP2C19 activity. frontiersin.orgnih.gov In such cases, the metabolism of voriconazole shifts more towards the CYP3A4-mediated 4-hydroxylation. frontiersin.orgnih.gov Studies using human liver microsomes have shown that the ratio of this compound formation to N-oxidation is lower in individuals with the wild-type CYP2C19 genotype compared to those with genotypes associated with poor CYP2C19 function. nih.gov This suggests that this compound formation is a more prominent metabolic route when the primary N-oxidation pathway is compromised. nih.gov While CYP3A5 may play a minor role in voriconazole hydroxylation, CYP3A4 is considered the main enzyme responsible for this metabolic step. frontiersin.org

It's important to note that while voriconazole N-oxide is the most abundant circulating metabolite, this compound is also a significant product of voriconazole's extensive metabolism. mdpi.comdrugbank.comresearchgate.netoup.com

Metabolic Stability in In Vitro Systems

The susceptibility of a compound to biotransformation, often termed metabolic stability, is a critical factor in determining its pharmacokinetic profile. if-pan.krakow.pl In vitro systems, such as liver microsomes and hepatocytes, are routinely used to assess this stability. srce.hr These systems contain the enzymes responsible for drug metabolism, primarily cytochrome P450s. srce.hr

For this compound, studies have been conducted to evaluate its stability in human liver microsomes. These in vitro assays involve incubating the compound with liver microsomes and measuring its depletion over time. nih.gov Research indicates that this compound is relatively stable in human liver microsome incubations. nih.govresearchgate.net This suggests that it is not rapidly metabolized further by the microsomal enzymes, which primarily mediate Phase I reactions. srce.hrnih.govresearchgate.net The stability of this compound in these systems implies that once formed, it may persist in the body before undergoing subsequent elimination processes.

Elimination and Excretion Pathways of this compound and its Conjugates

Following its formation, this compound undergoes further metabolic transformation, primarily through Phase II conjugation reactions. drugbank.com The principal pathway for the elimination of this compound is glucuronidation, which results in the formation of this compound 4-O-glucuronide. frontiersin.orgdrugbank.comnih.gov This conjugation process renders the metabolite more water-soluble, facilitating its excretion from the body. drugbank.com

The resulting glucuronide conjugate, along with other metabolites, is then primarily excreted through the urine. drugbank.comnih.gov While less than 2% of the parent voriconazole is excreted unchanged in the urine, its metabolites, including the glucuronide of this compound, constitute a significant portion of the eliminated products. drugbank.comnih.gov While the specific UGT isoform responsible for the glucuronidation of this compound is not definitively identified in the provided preclinical data, UGT1A4 has been implicated in the glucuronidation of the parent compound, voriconazole. pharmgkb.org Further research is needed to elucidate the specific enzymes involved in the conjugation of its metabolites. researchgate.net

In Vivo Disposition Studies in Animal Models (Excluding Clinical Outcomes)

Preclinical studies in various animal models, including mice, rats, rabbits, guinea pigs, and dogs, have been instrumental in characterizing the disposition of voriconazole and its metabolites. drugbank.comresearchgate.netnih.gov These studies have revealed species-dependent differences in voriconazole metabolism. drugbank.comresearchgate.net

In these animal models, as in humans, voriconazole is extensively metabolized, with this compound being one of the identified metabolites. drugbank.comresearchgate.net The major circulating metabolite in rats and dogs, similar to humans, is the N-oxide of voriconazole. drugbank.com

One notable observation in some animal models, particularly mice, rats, and to a lesser extent dogs, is the autoinduction of cytochrome P450 enzymes following multiple administrations of voriconazole. drugbank.comresearchgate.net This leads to a time-dependent decrease in systemic exposure to the parent drug. drugbank.comresearchgate.net This phenomenon is not observed in guinea pigs or rabbits. drugbank.comresearchgate.net

In a guinea pig model of dermatophytosis, orally administered voriconazole resulted in measurable concentrations in the skin. nih.gov While this study focused on efficacy, it also provided pharmacokinetic data showing that voriconazole distributes to the target tissue. nih.gov

The mean serum concentration of this compound in blood samples from human patients has been found to be substantially lower than that of the major metabolite, voriconazole N-oxide. oup.com

Analytical Methodologies for Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of 4-hydroxyvoriconazole due to its exceptional sensitivity and specificity. This powerful technique combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry.

Development and Validation for Quantification in Biological Matrices

Numerous LC-MS/MS methods have been developed and rigorously validated for the quantification of this compound in various biological matrices, most notably human plasma. nih.govnih.govtandfonline.comresearchgate.net These methods are essential for therapeutic drug monitoring and pharmacokinetic studies. A common approach involves a simple protein precipitation step, often using acetonitrile (B52724), to extract the analyte and an internal standard from the plasma sample. nih.govnih.gov The supernatant is then injected into the LC-MS/MS system.

Validation of these methods is performed in accordance with regulatory guidelines, such as those from the Food and Drug Administration (FDA), to ensure reliability. nih.gov Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. nih.govnih.govtandfonline.com Linearity is typically established over a clinically relevant concentration range, with correlation coefficients (r²) consistently exceeding 0.99. nih.govnih.govresearchgate.netnih.gov Accuracy and precision are assessed at multiple quality control (QC) concentrations, with intra- and inter-day variations generally below 15%. nih.govresearchgate.net

A versatile LC-MS/MS assay was developed for the simultaneous quantification of voriconazole (B182144) and its N-oxide metabolite in human plasma, ultrafiltrate, and microdialysate, requiring only small sample volumes. researchgate.net This high sensitivity is particularly beneficial for studies in vulnerable populations, such as infants, and for microdialysis studies that yield low sample volumes. researchgate.net The method was validated for a quantification range of 5 to 5000 ng/mL in plasma and ultrafiltrate, and 4 to 4000 ng/mL in microdialysate. researchgate.net

Applications in In Vitro Metabolism Studies

LC-MS/MS is an indispensable tool for investigating the in vitro metabolism of voriconazole, particularly the formation of this compound. These studies often utilize human liver microsomes (HLMs) to mimic the metabolic processes that occur in the liver. nih.govmdpi.comresearchgate.net By incubating voriconazole with HLMs and a cofactor like NADPH, researchers can identify and quantify the resulting metabolites. nih.govnih.gov

One study used LC/UV and LC/MS/MS to detect a new methyl hydroxylated metabolite of voriconazole produced by the enzyme CYP3A4 in recombinant P450s. nih.gov The kinetic parameters, Km and Vmax, for this reaction were determined to be 11 ± 3 µM and 0.10 ± 0.01 nmol/min/nmol CYP3A4, respectively. nih.gov Such studies have been crucial in elucidating the roles of specific cytochrome P450 enzymes, namely CYP2C19 and CYP3A4, in the metabolism of voriconazole to this compound and other metabolites. nih.gov

The application of LC-MS/MS in these in vitro systems allows for the determination of key metabolic parameters and helps to understand the metabolic pathways of voriconazole. For instance, research has shown that the formation of this compound can become a more significant metabolic pathway in individuals with poor CYP2C19 function. nih.gov

High Sensitivity and Specificity Parameters

The high sensitivity of LC-MS/MS allows for the detection of very low concentrations of this compound, often in the nanogram per milliliter (ng/mL) range. The lower limit of quantification (LLOQ) for this compound in plasma has been reported to be as low as 1 ng/mL. tandfonline.com This is achieved through the optimization of mass spectrometric parameters, including the selection of specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode.

For this compound (often analyzed as its N-oxide metabolite in many studies), a common precursor-to-product ion transition monitored is m/z 366.00 → 224.05. nih.gov The specificity of this technique is derived from the unique fragmentation pattern of the analyte, which minimizes interference from other compounds in the biological matrix. nih.govmdpi.com Advanced techniques like LC-MS³ can further enhance selectivity by reducing background noise and matrix interference, leading to a better signal-to-noise ratio compared to conventional LC-MS/MS (MS²). nih.govmdpi.com

The optimization of ionization source parameters, such as spray voltage and temperature, is also critical for achieving high sensitivity. scielo.org.mx Electrospray ionization (ESI) in the positive ion mode is commonly employed for the analysis of this compound and its parent compound. tandfonline.comscirp.org

High-Performance Liquid Chromatography (HPLC)

While LC-MS/MS offers superior sensitivity, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection remains a widely used, robust, and cost-effective method for the quantification of voriconazole and its metabolites, including this compound.

Utilization with UV Detection

HPLC methods coupled with UV detectors are routinely used for the analysis of this compound in pharmaceutical formulations and biological samples. plos.orgplos.orgmdpi.com The detection wavelength is typically set around 255 nm or 256 nm, which corresponds to the UV absorption maxima of voriconazole and its related compounds. researchgate.netredalyc.org

These methods often employ a reversed-phase C18 column for the chromatographic separation. plos.orgplos.orgresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile. researchgate.netoup.comnih.gov The isocratic or gradient elution conditions are optimized to achieve good separation between the parent drug, this compound, and other potential impurities or degradation products. researchgate.netoup.com

Several studies have reported the successful development of HPLC-UV methods for the simultaneous determination of voriconazole and other antifungal agents. nih.gov A simple and rapid HPLC-UV method was developed that required only 10 µL of plasma and a straightforward protein removal process, making it suitable for routine clinical use. mdpi.com

Method Development and Validation Parameters (e.g., Linearity, Accuracy, Precision, Stability)

Similar to LC-MS/MS methods, HPLC-UV methods undergo rigorous validation to ensure their reliability. oup.comnih.govjrespharm.comnih.gov

Linearity : The method's linearity is established by analyzing a series of standard solutions at different concentrations. A linear relationship between the peak area and concentration is demonstrated, typically with a high correlation coefficient (e.g., 0.9999). researchgate.netnih.gov Linearity ranges are established to cover clinically relevant concentrations. redalyc.org

Accuracy : Accuracy is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix. The percentage recovery should fall within acceptable limits, for example, between 98.00% and 102.7%. plos.org

Precision : Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). chromatographyonline.com It is expressed as the relative standard deviation (RSD), which should typically be less than 2%. plos.org

Stability : The stability of this compound in the sample matrix and in prepared solutions is assessed under various storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles) to ensure that the analyte does not degrade during sample handling and analysis. nih.govjrespharm.com Studies have shown that while voriconazole is generally stable, its N-oxide metabolite can degrade over time in plasma at room temperature, highlighting the need for prompt analysis. nih.gov

The table below summarizes typical validation parameters for an HPLC-UV method for voriconazole, which would be analogous for its metabolite, this compound.

Validation ParameterTypical Specification
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range e.g., 3.5–45.0 μg/mL
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) e.g., 0.022 µg/mL
Limit of Quantification (LOQ) e.g., 0.065 µg/mL
Data compiled from multiple sources. plos.orgjrespharm.com

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) has emerged as a powerful tool for the analysis of drugs and their metabolites. Its high efficiency, short analysis time, and minimal sample and reagent consumption make it an attractive alternative to traditional chromatographic methods.

A highly sensitive and efficient analytical method combining cation-selective exhaustive injection (CSEI) with sweeping micellar electrokinetic chromatography (MEKC) has been developed for the simultaneous determination of voriconazole and its primary metabolites, including this compound, in human plasma. nih.gov This technique significantly enhances sensitivity compared to conventional MEKC methods. nih.gov

The methodology involves the use of an uncoated fused-silica capillary. nih.gov The process begins by filling the capillary with a phosphate buffer containing organic modifiers like acetonitrile and propanol. nih.gov Subsequently, a high-conductivity buffer is introduced, followed by the electrokinetic injection of the cationic analytes from the sample. nih.gov The separation is then achieved by applying a negative voltage using a phosphate buffer containing sodium dodecyl sulfate (B86663) (SDS), which forms micelles. nih.gov Detection is typically performed using a photodiode array detector. nih.gov

One study reported a 200-fold increase in sensitivity compared to conventional MEKC, with a limit of detection (LOD) of 0.01 μg/mL for this compound. nih.gov The calibration curve for this compound demonstrated excellent linearity over a concentration range of 0.05-1.0 μg/mL. nih.gov Another study focusing on the simultaneous determination of second-generation triazoles, including voriconazole, using a similar CSEI-sweeping-MEKC method, achieved a 5374-fold sensitivity enhancement over traditional MEKC. bohrium.com

Table 1: Optimized Conditions for CSEI-Sweeping-MEKC Analysis of Voriconazole Metabolites nih.gov

Parameter Condition
Capillary Uncoated fused-silica (30 cm, 50 μm I.D.)
Background Electrolyte (BGE) 125 mM Phosphate buffer (pH 2.5) with 15% (v/v) acetonitrile and 10% (v/v) propanol
High-Conductivity Buffer 100 mM Phosphate buffer (pH 2.5)
Injection Electrokinetic injection at 10 kV for 600 s
Separation Buffer 50 mM Phosphate buffer (pH 2.5) with 200 mM SDS
Separation Voltage -20 kV
Detection Wavelength 214 nm

The primary advantage of the CSEI-sweeping-MEKC technique is its ability to simultaneously determine voriconazole and its key metabolites, this compound and voriconazole N-oxide, in a single run. nih.gov This is particularly beneficial for pharmacokinetic studies and therapeutic drug monitoring, as it provides a more comprehensive picture of the drug's disposition in the body. The method has been successfully applied to analyze plasma samples from patients, demonstrating its clinical utility. nih.gov The high sensitivity and specificity of the method, with relative standard deviations (RSDs) and relative errors (REs) of less than 7.2% and 5.2% respectively, ensure reliable and accurate quantification. nih.gov

Cation-Selective Exhaustive Injection and Sweeping Micellar Electrokinetic Chromatography (MEKC)

Electrochemical Simulation for Metabolite Identification

Electrochemical (EC) methods coupled with liquid chromatography-mass spectrometry (LC-MS) have been explored as a rapid and cost-effective tool to simulate the oxidative metabolism of drugs. cncb.ac.cnchromatographyonline.com This approach can aid in the identification of metabolites, including those that may be formed in minor quantities in vivo. researchgate.net

In the context of voriconazole, electrochemical simulation has been used to investigate its phase I hepatic metabolism. researchgate.net By applying a potential to a working solution of voriconazole, its biotransformation can be mimicked. mdpi.com A study utilizing a screen-printed iron(II) phthalocyanine (B1677752) electrode successfully simulated the formation of hepatic voriconazole metabolites. researchgate.net This electrochemical system was found to be effective in catalyzing the formation of metabolites observed in human liver microsome (HLM) assays. researchgate.netmdpi.com

High-resolution mass spectrometry is then used to identify the products generated through the electrochemical process. researchgate.net This technique has confirmed the formation of this compound and has also led to the identification of previously undescribed metabolites. researchgate.netmdpi.com The fragmentation patterns observed in the mass spectra are crucial for elucidating the chemical structures of the metabolites. mdpi.com

Table 2: Key Parameters in Electrochemical Simulation of Voriconazole Metabolism mdpi.com

ParameterCondition
Working ElectrodeScreen-printed iron(II) phthalocyanine electrode
Supporting ElectrolytePhosphate buffer (pH 7.4) with acetonitrile (99:1, v/v)
Voriconazole Concentration0.025 mM
Applied Potential0.8 - 1.8 V
Analysis TechniqueLiquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation Techniques for Bioanalytical Assays

Effective sample preparation is a critical step in bioanalytical assays to remove interfering substances from the biological matrix and to concentrate the analyte of interest. ijpsjournal.com The choice of technique depends on the analyte's properties, the nature of the matrix, and the analytical method used. americanpharmaceuticalreview.com

For the analysis of this compound in biological fluids like plasma, several sample preparation methods are commonly employed:

Protein Precipitation (PPT): This is a straightforward and widely used method for removing proteins from plasma or serum samples. ijpsjournal.combiotage.com It typically involves adding an excess of an organic solvent, such as acetonitrile or methanol (B129727), to the sample to precipitate the proteins. biotage.com The sample is then centrifuged, and the supernatant containing the analyte is collected for analysis. biotage.com While simple and fast, PPT may not provide the cleanest extracts compared to other methods. ijpsjournal.com

Liquid-Liquid Extraction (LLE): LLE separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. ijpsjournal.com The analyte partitions into the organic phase, which is then separated and evaporated, and the residue is reconstituted for analysis. ijpsjournal.com This technique offers cleaner extracts than PPT but can be more time-consuming. ijpsjournal.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent material to isolate analytes from a liquid sample. americanpharmaceuticalreview.commdpi-res.com The choice of sorbent depends on the analyte's properties and the desired retention mechanism (e.g., reversed-phase, ion-exchange). mdpi-res.com SPE can provide high analyte recovery and concentration, leading to improved sensitivity in the subsequent analysis. americanpharmaceuticalreview.com For assays involving voriconazole and its metabolites, various SPE sorbents, including C8 and C18, have been tested. mdpi-res.com

Supported Liquid Extraction (SLE): SLE is a variation of LLE where the aqueous sample is adsorbed onto an inert solid support, such as diatomaceous earth. biotage.com An immiscible organic solvent is then passed through the support, and the analytes partition into the organic solvent, which is collected for analysis. biotage.com SLE offers the benefits of LLE in a more automated and reproducible format. biotage.com

Microextraction Techniques: For analyses requiring very small sample volumes, microextraction techniques such as microextraction by packed sorbent (MEPS) and microdialysis have gained popularity. americanpharmaceuticalreview.comnih.gov MEPS is a miniaturized version of SPE that uses small amounts of sorbent and elution solvent. nih.gov Microdialysis allows for the sampling of unbound analyte concentrations in tissues and fluids. nih.govresearchgate.net

Structural Elucidation and Physicochemical Characterization for Research

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric analyses provide fundamental information regarding the molecular structure, functional groups, and connectivity of atoms within 4-Hydroxyvoriconazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. While detailed spectral data for this compound is not extensively published, the use of ¹H and ¹³C NMR has been pivotal in confirming its structure following its synthesis or isolation from metabolic reactions. nih.gov

The analysis of ¹H NMR spectra would reveal the number of different types of protons and their neighboring environments through chemical shifts (δ) and coupling constants (J). The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, would be employed to establish the connectivity between protons and carbons, confirming the precise location of the hydroxyl group on the pyrimidine (B1678525) methyl group, which differentiates it from its parent compound, voriconazole (B182144).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted Chemical Shift (ppm)Key Correlations and Notes
¹H NMR
Aromatic-H~7.0 - 8.5Signals corresponding to the difluorophenyl and fluoropyrimidine rings.
Triazole-H~8.0 - 8.8Protons on the 1,2,4-triazole (B32235) ring.
CH-OH~4.0 - 5.0Proton on the carbon bearing the secondary alcohol group.
CH₂-OH~3.5 - 4.5Protons of the newly formed hydroxymethyl group.
OHVariableChemical shift is dependent on solvent and concentration; includes both the tertiary and new primary alcohol protons.
¹³C NMR
Aromatic-C~100 - 165Carbons of the difluorophenyl and fluoropyrimidine rings. Carbons attached to fluorine will show characteristic C-F coupling.
Triazole-C~145 - 155Carbons of the 1,2,4-triazole ring.
C-OH (Tertiary)~70 - 80The tertiary carbon atom bonded to a hydroxyl group.
CH-OH (Secondary)~65 - 75The secondary carbon atom in the butane (B89635) chain.
CH₂-OH (Primary)~55 - 65The key signal for the hydroxymethyl group that confirms the metabolite's identity.
CH₂-Triazole~50 - 60The methylene (B1212753) carbon attached to the triazole ring.

Note: This table is based on general chemical shift ranges for similar functional groups and is for illustrative purposes. Actual experimental values may vary.

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. It is frequently coupled with liquid chromatography (LC-MS/MS) for sensitive quantification in biological matrices. nih.govresearchgate.net Electrospray ionization (ESI) in positive ion mode is commonly used for analysis. The protonated molecule [M+H]⁺ for this compound (C₁₆H₁₄F₃N₅O₂) would have a monoisotopic mass of approximately 366.11.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The fragmentation pattern is key to confirming the identity of the metabolite.

Table 2: Predicted MS/MS Fragmentation of this compound [M+H]⁺
Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Identity
366.1298.1Loss of the hydroxymethyl-pyrimidine moiety
366.1281.1Loss of the triazole-methyl group and water
366.1227.1Cleavage yielding the fluoropyrimidine-containing fragment
366.1127.0Fragment corresponding to the difluorophenyl group

Note: This data is based on predicted fragmentation patterns from spectral databases and general fragmentation rules for similar compounds. drugbank.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their absorption of specific frequencies of infrared radiation. wikipedia.org While an experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on its structure. The key difference compared to the parent drug, voriconazole, would be a more prominent O-H stretching band due to the additional primary alcohol. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibration Type
3500 - 3200O-H (Alcohol)Stretching (broad band)
3100 - 3000C-H (Aromatic)Stretching
2960 - 2850C-H (Aliphatic)Stretching
1620 - 1500C=C, C=NRing Stretching (Aromatic, Pyrimidine, Triazole)
1280 - 1200C-FStretching
1150 - 1050C-O (Alcohol)Stretching

Note: These are predicted ranges. The exact position and intensity of peaks can be influenced by the molecular environment and sample state. americanpharmaceuticalreview.comlibretexts.org

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and chromophores. Voriconazole in methanol (B129727) exhibits a maximum absorption (λmax) at approximately 256 nm. rjptonline.org this compound is expected to have a similar UV absorption profile due to the conservation of its primary chromophores: the fluoropyrimidine and difluorophenyl rings. The introduction of the hydroxyl group is a modification to an auxochrome and is not expected to cause a major shift in the λmax. This technique is often used as a detection method in chromatographic analyses. nih.gov

Infrared (IR) Spectroscopy

Chromatographic Separation for Purification and Isolation

Chromatography is essential for the separation, purification, and quantification of this compound from complex mixtures such as biological fluids or reaction media. High-performance liquid chromatography (HPLC) is the most common technique employed. nih.gov

For analytical purposes, reversed-phase HPLC is typically used. nih.gov Separation is often achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as methanol or acetonitrile (B52724). researchgate.netnih.gov Detection is commonly performed using a UV detector set to the compound's λmax (~256 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.govshimadzu.com

For preparative isolation to obtain pure this compound for research and as a reference standard, preparative HPLC or supercritical fluid chromatography (SFC) can be utilized. sciensage.info These scaled-up techniques allow for the purification of milligram to gram quantities of the compound. sciensage.info

Stereochemical Considerations and Isomer Characterization

Stereochemistry is a critical aspect of this compound's structure. The parent drug, voriconazole, is a racemic mixture of (2R,3S) and (2S,3R) enantiomers. The enzymatic hydroxylation that produces this compound occurs at the methyl group of the fluoropyrimidine ring, which is not a chiral center. Therefore, the two original chiral centers at the C2 and C3 positions of the butane backbone are retained.

The resulting this compound molecule thus exists as stereoisomers. The specific isomer is often designated as (2R,3R)-3-(2,4-difluorophenyl)-2-(5-fluoro-4-pyrimidinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-butanediol in chemical databases, though other isomers are possible depending on the stereochemistry of the starting material and the nature of the metabolic process. drugbank.compharmaffiliates.com

The characterization and separation of these stereoisomers require chiral analytical techniques. Chiral HPLC or chiral SFC, using columns with a chiral stationary phase (e.g., polysaccharide derivatives like amylose (B160209) or cellulose), are the methods of choice for separating and quantifying the individual enantiomers and diastereomers. sciensage.infosciensage.info Characterizing the specific stereoisomer is vital as different isomers can exhibit different biological activities and metabolic profiles. mhmedical.com

Synthetic Approaches in Research

Laboratory Scale Synthesis for Research Purposes

For research and analytical standard preparation, laboratory-scale synthesis of 4-Hydroxyvoriconazole often involves mimicking the metabolic pathways of the parent drug, Voriconazole (B182144). The primary biological route of formation is the hydroxylation of the methyl group on the pyrimidine (B1678525) ring of Voriconazole, a reaction catalyzed predominantly by the cytochrome P450 enzyme, CYP3A4.

Recent research has focused on electrochemical methods to simulate this Phase I hepatic metabolism. nih.govcncb.ac.cn This technique offers a cost-effective and time-efficient alternative to conventional methods like using human liver microsomes (HLM). nih.govcncb.ac.cn Electrosynthesis can replicate the oxidative reactions carried out by CYP enzymes by using an electrochemical cell, where the electron serves as a "green" reagent. nih.gov

Studies have demonstrated that using specific electrode materials can effectively catalyze the formation of Voriconazole metabolites, including this compound. nih.govcncb.ac.cn An iron(II) phthalocyanine (B1677752) electrode, for example, was found to be highly effective in catalyzing the formation of all hepatic Voriconazole metabolites observed in HLM assays. nih.govcncb.ac.cn This approach allows for the generation of sufficient quantities of the metabolite for toxicological screening and as a reference standard in analytical studies. nih.gov

Table 1: Biomimetic Synthesis Approaches for this compound (This table is interactive. Click on the headers to sort.)

MethodKey Reagents/SystemsPrinciple
In Vitro MetabolismHuman Liver Microsomes (HLM), CYP3A4 enzymeEnzymatic hydroxylation of the parent drug, Voriconazole, to mimic the primary in vivo metabolic pathway.
Electrochemical SynthesisElectrochemical cell, Iron(II) phthalocyanine electrodeSimulates Phase I oxidative metabolism by using electrical potential to drive the hydroxylation reaction, offering a scalable and controlled synthesis environment. nih.govcncb.ac.cnnih.gov

Chemical Methodologies for Analog Preparation

The preparation of analogs of azole antifungals is a key strategy in drug discovery to enhance properties such as lipophilicity, which can lead to increased potency and improved membrane interaction. While specific literature on the derivatization of this compound is limited, the methodologies applied to its parent compound, Voriconazole, provide a clear blueprint for potential analog preparation.

Research on Voriconazole has demonstrated the synthesis of several ester analogs, including p-methoxybenzoate, toluate, benzoate, and p-nitrobenzoate. nih.gov This was achieved by reacting Voriconazole with the corresponding carboxylic acids. This same methodology could theoretically be applied to the hydroxyl group of this compound to generate a new series of ester analogs for further study.

Table 2: Methodologies for Voriconazole Analog Preparation (This table is interactive. Click on the headers to sort.)

Analog TypeReagent ClassExample Reagents for VoriconazolePurpose of Modification
Carboxylic Acid EstersCarboxylic Acids / Acyl Halidesp-Methoxybenzoic acid, Toluic acid, Benzoic acid, p-Nitrobenzoic acid nih.govTo enhance lipophilicity and study impact on antifungal activity and membrane interaction. nih.gov

Advanced Research Perspectives and Methodological Innovations

Integration of In Vitro and In Silico Approaches for Metabolic Prediction

The prediction of metabolic pathways for xenobiotics, including the formation of metabolites like 4-hydroxyvoriconazole from its parent compound voriconazole (B182144), has been significantly advanced by the integration of in vitro and in silico methodologies. nih.gov In vitro systems, such as human liver microsomes (HLMs), provide a biological environment to study metabolic reactions firsthand. nih.gov For instance, studies using HLMs have been instrumental in identifying the enzymes responsible for voriconazole metabolism. nih.govnih.gov

In silico tools, on the other hand, offer predictive capabilities based on the chemical structure of a compound and known metabolic reactions. These computational models can forecast potential metabolites, which can then be targeted for confirmation in in vitro assays. nih.gov This synergistic approach was highlighted in a study where electrochemical methods, guided by in silico predictions, were used to simulate the hepatic metabolism of voriconazole. nih.gov The iron(II) phthalocyanine (B1677752) electrode proved most effective in generating voriconazole's hepatic metabolites, demonstrating a cost-effective and efficient alternative to traditional methods. nih.gov

Such integrated approaches not only enhance the efficiency of metabolite identification but also provide a deeper understanding of the metabolic processes involved. nih.govmdpi.com For example, while it is known that CYP3A4 is the primary enzyme responsible for the formation of this compound, in silico models can further refine our understanding of the specific interactions and conditions that favor this pathway. nih.govnih.govdrugbank.com

Development of Physiologically-Based Pharmacokinetic (PBPK) Models

Physiologically-based pharmacokinetic (PBPK) modeling represents a sophisticated in silico approach to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites within the body. nih.govnih.gov For voriconazole and its metabolite, this compound, PBPK models are crucial for understanding their complex pharmacokinetic profiles, which are characterized by non-linear kinetics and significant inter-individual variability. nih.govnih.govnih.gov

These models incorporate a wealth of data, including in vitro metabolic parameters, physicochemical properties of the compounds, and physiological information of the patient population (e.g., age, genetics). nih.govnih.govfrontiersin.org A key application of PBPK modeling for voriconazole has been to investigate the impact of genetic polymorphisms, particularly of the CYP2C19 enzyme, on its metabolism. nih.govnih.gov Recent comprehensive PBPK models have been developed that not only account for the parent drug, voriconazole, but also its major metabolites, voriconazole N-oxide and this compound. nih.govnih.govresearchgate.net

These advanced models integrate mechanisms such as auto-inhibition and metabolite-mediated inhibition of CYP enzymes, providing a more accurate prediction of drug exposure. nih.govnih.gov For instance, one study developed a coupled parent-metabolite PBPK model that assumed the formation of this compound was solely mediated by CYP3A4, based on available in vitro data. nih.govnih.gov The successful development and validation of these models against clinical data underscore their potential to refine dosing strategies and manage drug-drug interactions, ultimately leading to more personalized and effective therapeutic approaches. nih.govresearchgate.netresearchgate.net

Refinement of Bioanalytical Techniques for Metabolite Monitoring in Research Samples

The accurate quantification of this compound in biological matrices is essential for research into its pharmacokinetics and clinical effects. Over the years, bioanalytical techniques have seen significant refinement, moving towards methods that offer higher sensitivity, specificity, and throughput. nih.gov

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the simultaneous quantification of voriconazole and its metabolites, including this compound. nih.govresearchgate.netnih.gov These methods are highly sensitive and specific, allowing for the detection of low concentrations of the analyte in small sample volumes, which is particularly advantageous in studies involving vulnerable populations or when using techniques like microdialysis. researchgate.net

Recent developments in LC-MS/MS methodology have focused on simplifying sample preparation, often employing protein precipitation, and reducing analysis time. nih.govnih.gov For example, a column-switching LC-MS/MS method was developed for the rapid and simultaneous measurement of voriconazole and voriconazole N-oxide, with an analysis time of just 4 minutes. nih.gov While this particular study did not include this compound, the principles can be extended. The validation of these methods according to regulatory guidelines ensures their reliability for research applications. researchgate.netasiapharmaceutics.infoich.org

The table below summarizes key parameters of a validated LC-MS/MS method for the quantification of voriconazole and its N-oxide metabolite, which can be adapted for this compound.

ParameterVoriconazoleVoriconazole N-oxide
Linear Range (Plasma) 5 - 5000 ng/mL5 - 5000 ng/mL
Linear Range (Ultrafiltrate) 5 - 5000 ng/mL5 - 5000 ng/mL
Linear Range (Microdialysate) 4 - 4000 ng/mL4 - 4000 ng/mL
Sample Volume (Plasma/Ultrafiltrate) 20 µL20 µL
Sample Volume (Microdialysate) 5 µL5 µL
Between-Run Accuracy Max mean deviation of 7.0%Max mean deviation of 7.0%
Between-Run Precision ≤11.8% CV≤11.8% CV

Data adapted from a study on a versatile LC-MS/MS assay. researchgate.net

Exploration of Additional Unidentified Metabolites and Pathways

While voriconazole N-oxide and this compound are recognized as major metabolites of voriconazole, research continues to explore the existence of other, less abundant metabolites and the metabolic pathways that produce them. nih.govmdpi.comresearchgate.netoup.com The comprehensive characterization of all metabolic products is crucial for a complete understanding of a drug's disposition and potential for drug-drug interactions or toxicity. nih.gov

Recent studies employing advanced analytical techniques, such as high-resolution mass spectrometry, have led to the identification of previously unknown metabolites of voriconazole. nih.govmdpi.com For example, one investigation using an electrochemical approach coupled with LC-MS identified two new metabolites: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one and 1-hydroxyvoriconazole. nih.govmdpi.com The latter, 1-hydroxyvoriconazole, represents a novel hydroxylation product. nih.govmdpi.com

Q & A

What are the primary metabolic pathways and enzymes responsible for 4-hydroxyvoriconazole formation, and how do genetic polymorphisms influence its pharmacokinetics?

Level: Basic
Answer:
this compound is a minor metabolite of voriconazole, primarily formed via hepatic metabolism by cytochrome P450 (CYP) enzymes. CYP2C19 is the dominant enzyme responsible for its formation, with CYP3A4 playing a secondary role . Genetic polymorphisms in CYP2C19 (e.g., CYP2C192, *3, and *17 alleles) significantly impact metabolic activity. For example, individuals with CYP2C1917 (gain-of-function) may exhibit faster metabolism, while CYP2C192/*3 carriers (loss-of-function) may show reduced clearance. To study this, researchers should:

  • Genotype study participants for CYP2C19 alleles.
  • Corporate population-specific allele frequencies (e.g., higher CYP2C192 prevalence in Asians) into pharmacokinetic models .
  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify this compound plasma concentrations, ensuring method validation (e.g., lower limit of quantification ≤10 ng/mL) .

How should researchers design experiments to quantify this compound in biological matrices while ensuring analytical validity?

Level: Basic
Answer:
Robust quantification requires:

  • Sample Preparation: Use protein precipitation or solid-phase extraction to minimize matrix effects.
  • Instrumentation: Employ LC-MS/MS with electrospray ionization for high sensitivity and specificity. Include deuterated internal standards (e.g., voriconazole-d3) to correct for variability .
  • Validation Parameters: Assess linearity (1–1000 ng/mL), precision (CV <15%), accuracy (85–115%), and stability under storage conditions. Document recovery rates and matrix effects per FDA bioanalytical guidelines .
  • Data Reporting: Present processed data in tables with mean ± SD, and raw data in appendices to support reproducibility .

What methodological considerations are critical when investigating drug-drug interactions (DDIs) involving this compound?

Level: Advanced
Answer:
DDI studies must address:

  • Enzyme Inhibition/Induction: Co-administer voriconazole with CYP2C19 inhibitors (e.g., fluconazole) or inducers (e.g., rifampicin) and measure this compound exposure changes. Use a crossover design to control inter-individual variability .
  • Statistical Power: Calculate sample size based on expected effect size (e.g., ≥30% change in AUC) and inter-subject variability.
  • Population Pharmacokinetics: Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for genetic and demographic covariates .

How can contradictory data on this compound’s pharmacological activity be resolved in preclinical studies?

Level: Advanced
Answer:
Contradictions often arise from:

  • Model Variability: Differences in in vitro (e.g., hepatocyte assays) vs. in vivo (rodent models) systems. Standardize test conditions (e.g., microsomal protein concentrations, incubation times) .
  • Metabolite Cross-Reactivity: Confirm assay specificity using selective antibodies or inhibitors to rule out interference from other metabolites.
  • Meta-Analysis: Pool data from multiple studies to identify trends. Use random-effects models to account for heterogeneity and adjust for publication bias .

What strategies optimize the detection of this compound in complex biological samples with low abundance?

Level: Advanced
Answer:
Enhance sensitivity via:

  • Derivatization: Use chemical derivatization (e.g., dansyl chloride) to improve ionization efficiency in MS.
  • Microsampling: Collect dried blood spots (DBS) for high-throughput analysis and reduced sample volume requirements.
  • High-Resolution MS: Implement quadrupole-time-of-flight (Q-TOF) instruments for untargeted metabolomic profiling, enabling simultaneous detection of this compound and related metabolites .

How should ethical and practical challenges in human trials involving this compound be addressed?

Level: Advanced
Answer:

  • Participant Stratification: Screen for CYP2C19 phenotypes to avoid enrolling poor metabolizers at risk of toxicity. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine study objectives .
  • Safety Monitoring: Implement frequent liver function tests (ALT, AST) and neurotoxicity assessments (e.g., hallucinations), as voriconazole and its metabolites are associated with adverse effects .
  • Informed Consent: Disclose risks of genotyping results and potential implications for future drug responses .

What computational tools are effective for predicting this compound’s metabolic fate and toxicity?

Level: Advanced
Answer:

  • In Silico Modeling: Use tools like Simcyp® to simulate CYP-mediated metabolism and predict drug-drug interactions. Validate models against in vitro hepatic clearance data .
  • Toxicity Prediction: Apply QSAR (Quantitative Structure-Activity Relationship) models to assess hepatotoxicity risk. Cross-validate with Ames tests for mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.